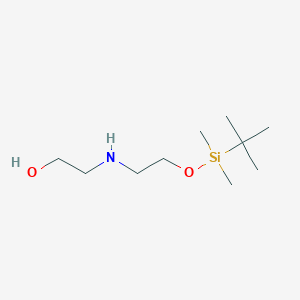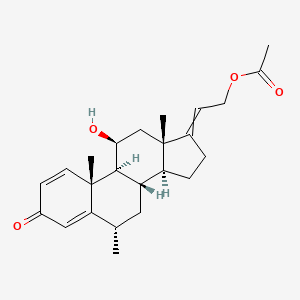
5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE, also known as BMT-Ado, is a modified nucleoside used in scientific research for its unique properties. This modified nucleoside has been synthesized using various methods and has shown potential in various scientific applications.
Scientific Research Applications
5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE has been used in various scientific research applications, including studying RNA structure and function, RNA modification, and RNA-protein interactions. This compound has also been used in the synthesis of RNA analogs for studying RNA-protein interactions. Additionally, this compound has been used in biochemical assays to investigate the activity of enzymes involved in RNA metabolism.
Mechanism of Action
5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE is incorporated into RNA molecules during transcription and functions as a structural mimic of adenosine. This compound can also be used as a substrate for RNA-modifying enzymes, resulting in the modification of the RNA molecule. The modified RNA molecule can then be used to study the effects of the modification on RNA structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on RNA transcription and translation. However, this compound incorporation into RNA molecules can affect RNA structure and stability, which can impact RNA-protein interactions. Additionally, this compound can be used to study the effects of RNA modifications on RNA structure and function.
Advantages and Limitations for Lab Experiments
One advantage of using 5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE in scientific research is its ability to mimic adenosine in RNA molecules without significantly affecting RNA transcription and translation. Additionally, this compound can be used to study RNA modification effects on RNA structure and function. However, one limitation of using this compound is its cost, which can be higher than other modified nucleosides.
Future Directions
For 5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE research include studying the effects of this compound on RNA-protein interactions and investigating the use of this compound in RNA modification assays. Additionally, further research is needed to determine the optimal conditions for this compound incorporation into RNA molecules and to develop more cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE involves the protection of the 5'- and N6- positions of adenosine with 4-methoxytrityl (Mmt) groups. This is followed by the coupling of the Mmt-protected adenosine with bis-(N,N-diisopropylamino)-chlorophosphine to form the desired this compound product. The final product is then purified using column chromatography.
properties
CAS RN |
124040-41-1 |
|---|---|
Molecular Formula |
C50H45N5O6 |
Molecular Weight |
811.9222 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)


![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)